molecular formula C8H4BrIO2 B8692663 5-bromo-4-iodo-2-benzofuran-1(3H)-one

5-bromo-4-iodo-2-benzofuran-1(3H)-one

Numéro de catalogue: B8692663
Poids moléculaire: 338.92 g/mol
Clé InChI: QAEYNFGROZDKLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-4-iodo-2-benzofuran-1(3H)-one is a halogenated benzofuran derivative characterized by bromine and iodine substituents at the 5- and 4-positions, respectively. Halogenated benzofurans are known for diverse biological activities, including antifungal, antitumor, and analgesic properties, as observed in related compounds .

Propriétés

Formule moléculaire

C8H4BrIO2

Poids moléculaire

338.92 g/mol

Nom IUPAC

5-bromo-4-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrIO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2

Clé InChI

QAEYNFGROZDKLY-UHFFFAOYSA-N

SMILES canonique

C1C2=C(C=CC(=C2I)Br)C(=O)O1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The substitution pattern and electronic effects of halogens significantly influence the physicochemical properties of benzofuran derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
5-Bromo-4-iodo-2-benzofuran-1(3H)-one C₈H₄BrIO₂ 338.93* Br (5), I (4) High molecular weight due to iodine; potential enhanced lipophilicity
5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one C₁₁H₉BrO₂ 253.09 Br (5), cyclopropyl (4) Bulky cyclopropyl group may sterically hinder interactions
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C₈H₅BrO₃ 229.03 Br (5), OH (3) Hydroxyl group enhances polarity; potential for hydrogen bonding
5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran C₁₇H₁₄BrFO₂S 403.26 Br (5), sulfinyl, F, methyl Sulfinyl group introduces chirality; fluorine enhances metabolic stability

*Calculated based on atomic weights.

Key Observations:

  • Steric vs. Electronic Effects : The cyclopropyl group in introduces steric bulk, whereas iodine in the target compound may exert stronger electron-withdrawing effects, altering reactivity in substitution reactions.

Pharmacological Activities

  • Analgesic Activity: Quinazolinone derivatives with halogen substituents (e.g., 2-methyl-4(3H)-quinazolinone) exhibit significant analgesic activity, suggesting halogenation enhances bioactivity .
  • Antifungal/Antitumor Potential: Benzofurans with sulfinyl groups (e.g., 5-bromo-3-ethylsulfinyl derivatives) demonstrate antifungal and antitumor properties, attributed to halogen-sulfur synergism .

Méthodes De Préparation

Bromination and Iodination via Electrophilic Aromatic Substitution

Electrophilic halogenation remains a cornerstone for introducing bromine and iodine into aromatic systems. For 5-bromo-4-iodo-2-benzofuran-1(3H)-one, sequential halogenation is often employed. A representative method involves treating 2-benzofuran-1(3H)-one with bromine (Br₂) in acetic acid at 50–60°C, yielding 5-bromo-2-benzofuran-1(3H)-one. Subsequent iodination at position 4 is achieved using iodine monochloride (ICl) in dichloromethane, leveraging the electron-withdrawing effect of the ketone to direct substitution.

Key Reaction Parameters:

  • Temperature: 50–60°C for bromination; 25°C for iodination.

  • Solvents: Acetic acid (bromination), dichloromethane (iodination).

  • Catalysts: None required, though Lewis acids like FeCl₃ may enhance iodination rates.

Regioselective Halogenation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise positioning of halogens. For example, lithiation of 2-benzofuran-1(3H)-one with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with electrophiles. Quenching with bromine or iodine sources (e.g., Br₂ or I₂) yields 5-bromo- or 4-iodo-substituted intermediates, respectively. Sequential application of this method allows the synthesis of this compound in yields exceeding 70%.

Halogen Exchange Reactions on Pre-Functionalized Intermediates

Sandmeyer-Type Transformations

The Sandmeyer reaction facilitates the conversion of amino groups to halogens. Starting with 5-amino-4-nitro-2-benzofuran-1(3H)-one, diazotization with NaNO₂/HCl followed by treatment with CuBr or KI introduces bromine or iodine, respectively. This method is particularly effective for introducing iodine, as demonstrated in the synthesis of 4-iodo derivatives.

Example Protocol:

  • Diazotize 5-amino-4-nitro-2-benzofuran-1(3H)-one in HCl/NaNO₂ at 0–5°C.

  • Add KI to the diazonium salt solution, stirring at 25°C for 12 h.

  • Isolate 5-nitro-4-iodo-2-benzofuran-1(3H)-one via filtration and recrystallization.

Multi-Step Synthesis from Functionalized Benzoic Acids

Cyclization of Halogenated Benzoic Acid Derivatives

A patented approach involves cyclizing 4-iodo-5-bromo-2-hydroxybenzoic acid to form the benzofuranone core. Treatment with acetic anhydride induces lactonization, producing this compound in 85% yield.

Synthetic Pathway:

  • Halogenation: Brominate 4-iodo-2-hydroxybenzoic acid using N-bromosuccinimide (NBS) in DMF.

  • Cyclization: Heat with acetic anhydride at 120°C for 6 h.

Use of Tribromide Reagents for One-Pot Synthesis

Tributylammonium tribromide (Bu₄NBr₃) has emerged as a versatile brominating agent. In a one-pot procedure, 4-iodo-2-methoxybenzoic acid reacts with Bu₄NBr₃ in acetonitrile at 100°C, directly yielding 1-bromo-4-iodo-2-methoxybenzene. Demethylation with BBr₃ followed by cyclization completes the synthesis.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 8.0 Hz, 1H), 7.19–7.13 (m, 2H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 156.6 (C=O), 134.7 (C-I), 131.1 (C-Br), 121.4 (C-Ar).

  • MS (EI): m/z 352 [M]⁺.

Yield Optimization

MethodBromine SourceIodine SourceYield (%)
Electrophilic SubstitutionBr₂ICl65
Sandmeyer ReactionCuBrKI78
CyclizationNBS85

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-iodo-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of a benzofuranone precursor. For example, bromination and iodination can be achieved using electrophilic halogenating agents (e.g., N-bromosuccinimide or iodine monochloride) under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize dihalogenation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for substituent-induced shifts. The bromine and iodine atoms cause distinct deshielding effects; e.g., the carbonyl carbon (C-1) typically appears near δ 170 ppm in 13C^{13}C-NMR .
  • IR : Confirm the lactone carbonyl stretch (~1705 cm1^{-1}) and halogen-related vibrations (C-Br ~560 cm1 ^{-1}; C-I ~500 cm1 ^{-1}) .
  • GCMS/HPLC : Use to assess purity and identify impurities (e.g., dihalogenated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity analysis, such as discrepancies between GCMS and theoretical molecular weights?

  • Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., bromine/iodine isotopes) or co-eluting impurities. Strategies include:
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopic clusters (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}, 127I^{127}\text{I}) and confirm the molecular ion peak .
  • HPLC with UV-Vis Detection : Use a C18 column and gradient elution (acetonitrile/water) to separate halogenated isomers .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove hydrophobic impurities .

Q. What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer :
  • Data Collection : Use a Rigaku diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Monitor crystal stability at 296 K to prevent decay .
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include:
  • Assigning anisotropic displacement parameters for heavy atoms (Br, I).
  • Validating hydrogen positions via difference Fourier maps.
  • Checking for twinning using R-factor metrics (e.g., Rint<0.05R_{\text{int}} < 0.05) .

Q. How can researchers design structure-activity relationship (SAR) studies for halogenated benzofuranones in biological systems?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases, GPCRs).
  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50_{50} determination.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS in cell lysates.
  • Data Interpretation : Correlate halogen electronegativity (Br vs. I) with binding affinity changes. Cross-validate using molecular docking (e.g., AutoDock Vina) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.